molecular formula C40H54F2N10O10 B607416 FAPI-4 CAS No. 2374782-02-0

FAPI-4

Katalognummer: B607416
CAS-Nummer: 2374782-02-0
Molekulargewicht: 872.9 g/mol
InChI-Schlüssel: ICWDAESAANBIGG-LJAQVGFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FAPI-4 (Fibroblast Activation Protein Inhibitor-4) is a quinoline-based theranostic ligand designed to target fibroblast activation protein (FAP), a transmembrane glycoprotein overexpressed in cancer-associated fibroblasts (CAFs) of >90% epithelial carcinomas . Its chemical formula is C₄₀H₅₄F₂N₁₀O₁₀ (molecular weight: 872.93 g/mol, CAS: 2374782-02-0), with high purity (>98%) and solubility in DMSO (up to 105 mg/mL) .

Vorbereitungsmethoden

Automated Radiosynthesis of [¹⁸F]AlF-NOTA-FAPI-04

Precursor Preparation and Reaction Conditions

The NOTA-FAPI-04 precursor, obtained from Paite Biotech, serves as the foundational compound for fluorine-18 labeling . Critical reagents include aluminum chloride (AlCl₃) for complexation, acetate buffer (pH 4.0) to optimize reaction pH, and anhydrous acetonitrile as the solvent. The AllinOne synthesis module (Trasis) enables fully automated production, minimizing human error and ensuring batch consistency .

Radiolabeling Protocol

[¹⁸F]Fluoride, produced via a Sumitomo HM-10 cyclotron, is trapped on a QMA cartridge and eluted with saline. After azeotropic drying, the precursor (0.15 mg), AlCl₃ (10 μL of 1 mg/mL solution), and acetate buffer are added to the reactor. Heating at 130°C for 8 minutes facilitates [¹⁸F]AlF-NOTA-FAPI-04 formation . Purification via hydrophilic-lipophilic balance (HLB) cartridges removes unreacted precursors, yielding a product with >95% radiochemical purity .

Table 1: Key Parameters for [¹⁸F]AlF-NOTA-FAPI-04 Synthesis

ParameterValue
Radiochemical Yield26.4 ± 1.5% (decay-corrected)
Synthesis Time25 minutes
Batch Radioactivity9.095 ± 0.587 GBq
Log P (Octanol/Water)3.766

Quality Control

Analytical HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) confirms identity and purity. Residual solvent analysis via gas chromatography ensures compliance with pharmacopeial standards. Sterility and endotoxin testing adhere to Chinese Pharmacopeia guidelines, with bacterial endotoxin levels <5 EU/mL .

Structural Modifications: Quinoline-Based Derivatives

Design Rationale

To enhance blood-brain barrier (BBB) penetration, Wang et al. developed a quinoline-4-carboxamide derivative (compound 3) by introducing a fluorine atom at the C1 position . This modification increased lipophilicity (ClogP = 1.32 vs. -3.73 for FAPI-04), facilitating brain uptake in preclinical models .

Synthesis Route

The synthesis involves coupling 4-quinolinecarboxylic acid with 2-cyanopyrrolidine using ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Radiolabeling with fluorine-18 employs a copper-mediated nucleophilic substitution reaction on a boronate ester precursor (compound 9) .

Table 2: Comparative Properties of Quinoline-Based FAPI-04 Analogs

CompoundClogPFAP IC₅₀ (nM)Tumor-to-Background Ratio
FAPI-04-3.736.28.44 (Liver)
Compound 31.324.812.1 (Brain)

Challenges and Limitations

Despite improved lipophilicity, compound 3 exhibited rapid hepatobiliary clearance, necessitating further structural optimization .

Dimerization Strategies for Enhanced Tumor Retention

Synthesis of FAPI-04 Dimer

Zhong et al. conjugated two FAPI-04 monomers via a polyethylene glycol (PEG) linker, creating a dimeric structure . The dimer showed 2.3-fold higher FAP binding affinity (Kd = 1.8 nM) compared to the monomer (Kd = 4.1 nM) .

Radiolabeling with Therapeutic Isotopes

The dimer was labeled with ¹⁷⁷Lu for radiotherapy using DOTA chelation. Reaction conditions included 95°C for 30 minutes in ammonium acetate buffer (pH 5.5), achieving >98% radiochemical purity .

Table 3: Pharmacokinetic Comparison of FAPI-04 Monomer vs. Dimer

ParameterMonomer ([⁶⁸Ga]FAPI-04)Dimer ([¹⁷⁷Lu]FAPI-04-Dimer)
Tumor Uptake (%ID/g)8.9 ± 1.2 (1 h)14.6 ± 2.1 (1 h)
Tumor Retention4.1 ± 0.8 (24 h)9.7 ± 1.5 (24 h)
Kidney Uptake12.4 ± 2.318.9 ± 3.1

Theranostic Applications

The dimer’s prolonged tumor retention (9.7%ID/g at 24 h) supports its use in peptide receptor radionuclide therapy (PRRT) .

Critical Analysis of Preparation Methods

Yield Optimization Challenges

Automated synthesis ([¹⁸F]AlF-NOTA-FAPI-04) provides high batch consistency but requires strict metal-free conditions to prevent Al³⁺ interference . In contrast, manual methods for dimer synthesis enable structural flexibility but introduce variability in conjugation efficiency .

Impact of Lipophilicity

The octanol-water partition coefficient (log P) directly influences biodistribution:

  • log P < 0 : Rapid renal clearance (e.g., native FAPI-04)

  • log P 1–2 : Balanced clearance (e.g., compound 3)

  • log P > 3 : Hepatobiliary accumulation (e.g., dimer)

Analyse Chemischer Reaktionen

Radiolabeling with [18F]AlF-NOTA Complex

FAPI-04 is radiolabeled using a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator for aluminum fluoride ([18F]AlF) coordination. Key steps include:

  • Trapping [18F]fluoride on a QMA cartridge, followed by elution with saline and acetonitrile.

  • Complexation with aluminum chloride (AlCl3) in acetate buffer (pH 4.0) at 130°C for 8 minutes.

  • Purification via C18 cartridge and sterile filtration.

Reaction Parameters ( ):

ParameterValue
Radiochemical yield26.4 ± 1.5% (decay-corrected)
Radiochemical purity>99% (post-synthesis)
Specific activity49.41 ± 3.19 GBq/μmol
Log P (lipophilicity)3.766
Stability (6 h)>98% purity retained

Stereochemical Stability

Unlike other FAPI variants (e.g., [18F]AlF-NOTA-Octreotide), FAPI-04 does not undergo isomerization during synthesis. Radio-HPLC confirmed a single radioactive peak at 12 min, with no stereoisomers detected .

Click Chemistry for 18F-Labeling

An alternative labeling strategy uses copper-catalyzed azide-alkyne cycloaddition :

  • Precursor : Alkyne-bearing FAPI-04 derivative.

  • Reagent : 18F-PEG3-azide.

  • Reaction : Performed in PBS (pH 7.4) with Cu(I) catalyst at 60°C for 15 min.

Performance Metrics ( ):

MetricValue
Radiochemical yield6%–15%
Specific activity30–200 GBq/μmol
Total synthesis time90–110 min

Comparative Binding Affinity

FAPI-04’s binding affinity to FAP was benchmarked against derivatives (e.g., FAPI-21, -46) using radioligand competition assays :

CompoundIC50 (nM)Tumor-to-Blood RatioTumor Retention (24 h)
FAPI-046.81.9658.02% AUC
FAPI-214.22.3092.59% AUC
FAPI-463.52.1984.4% AUC

FAPI-04 showed moderate affinity but superior tumor retention compared to early derivatives like FAPI-02 .

Stability and Lipophilicity

  • In vitro stability : >98% radiochemical purity after 6 h in formulation buffer .

  • Octanol-water partition : Log P = 3.766, indicating high lipophilicity conducive to tumor uptake .

  • Serum stability : No significant decomposition after 4 h incubation in fetal bovine serum .

Synthetic Modifications

Efforts to improve FAPI-04’s pharmacokinetics led to derivatives like FAPI-46 , synthesized via:

  • Palladium-catalyzed coupling of tert-butyl 6-bromoquinoline-4-carboxylate with PEG linkers.

  • Theranostic labeling with 177Lu or 68Ga for enhanced tumor retention .

Key Challenges

  • Defluorination : Minimal in vivo defluorination observed in murine models .

  • Chelator choice : NOTA provides faster radiolabeling than DOTA but requires precise pH control .

FAPI-04’s chemical reactions emphasize efficient radiolabeling, stereochemical stability, and tunable lipophilicity, making it a versatile scaffold for FAP-targeted imaging. Ongoing research focuses on optimizing derivatives for higher tumor-to-background ratios and theranostic applications.

Wissenschaftliche Forschungsanwendungen

FAPI-4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Fibroblasten-Aktivierungs-Protein angreift, das im Tumorstroma und in entzündeten Geweben überexprimiert ist. Die Bindung von this compound an FAP ermöglicht die Visualisierung von FAP-exprimierenden Zellen mithilfe der PET-Bildgebung. FAP ist ein Protein der Dipeptidylpeptidase-4-Familie mit Endopeptidase-Aktivität, das in der Lage ist, strukturelle Proteine der extrazellulären Matrix zu spalten und das Mikromilieu des Tumors zu verändern . Dieser Mechanismus fördert die Zellinvasion und die Bildung von Metastasen .

Wirkmechanismus

FAPI-4 exerts its effects by targeting fibroblast activation protein, which is over-expressed in tumor stroma and inflammatory tissues. The binding of this compound to FAP allows for the visualization of FAP-expressing cells using PET imaging. FAP is a protein of the dipeptidyl peptidase 4 family with endopeptidase activity, capable of cleaving structural proteins of the extracellular matrix and altering the tumor microenvironment . This mechanism promotes cell invasion and metastasis formation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar FAPI Compounds

FAPI-2 vs. FAPI-4

  • FAPI-2: The first-generation DOTA-modified FAP inhibitor. This compound exhibits higher serum stability and slower excretion than FAPI-2 .
  • Tumor Retention : this compound shows 25% washout at 3 hours vs. 75% for FAPI-2, making it more suitable for delayed imaging .

FAPI-46 vs. This compound

  • Clinical Impact: In esophageal cancer, FAPI-46/dual-tracer PET/CT identified additional lymph node metastases in 16% of patients and changed treatment regimens in 9%, outperforming this compound .
  • Tumor Delineation : FAPI-46-based gross tumor volumes (GTVs) were 23% larger than [¹⁸F]FDG-derived volumes (99.0 vs. 80.3 mL, p<0.001) .

FAPI-74 vs. This compound

  • It accepts shorter tumor retention but matches this compound’s SUVmax in lung cancer at early timepoints .
  • Labeling Flexibility : FAPI-74 is compatible with ¹⁸F-AlF labeling, enabling decentralized production without a ⁶⁸Ge/⁶⁸Ga generator .

Comparison with Other Radiopharmaceuticals

[⁶⁸Ga]Ga-Pentixafor

  • Target : CXCR4 receptor in hematologic and solid tumors.
  • Synthesis : Requires 50 µg ligand (vs. 30 µg for this compound) for optimal RCY. Post-labeling purification uses C18 cartridges, unlike this compound’s HLB cartridges .
  • Clinical Use : Preferred for lymphoma and multiple myeloma staging .

[⁶⁸Ga]Ga-DOTATATE

  • Target : Somatostatin receptor (SSTR) in neuroendocrine tumors.
  • Synthesis : Shares automated radiolabeling protocols with this compound but uses Strata-X cartridges for purification .

Comparison with Fluorescent Probes

diSulfo-Cy7(Ethyl)-FAPI-4 :

  • Structure : Combines this compound’s targeting with a near-infrared Cy7 fluorophore (C₅₉H₆₇F₂KN₈O₁₀S₂, MW: 1189.45 g/mol) .
  • Advantages: High water solubility due to sulfonic acid groups. Low background noise and deep tissue penetration (650–900 nm emission). Used for intraoperative imaging and biodistribution studies .

Table 1: Key Properties of this compound and Analogs

Compound Target Molecular Weight Tumor Uptake (%ID/g) Clinical Application
This compound FAP 872.93 3.8 ± 0.3 Broad carcinoma imaging
FAPI-46 FAP N/A Higher than this compound Esophageal cancer RT planning
FAPI-74 FAP N/A Matches this compound Multipurpose diagnostics
[⁶⁸Ga]Ga-Pentixafor CXCR4 928.2 4.2 ± 0.5 Lymphoma staging

Biologische Aktivität

Fibroblast Activation Protein Inhibitor (FAPI) tracers, particularly 68Ga-FAPI-04, have emerged as significant tools in the field of oncological imaging and therapy. This article delves into the biological activity of FAPI-4, focusing on its imaging capabilities, clinical applications, and implications for treatment response.

Overview of this compound

This compound is a radiotracer that targets fibroblast activation protein (FAP), which is overexpressed in various cancers and fibrotic diseases. Unlike traditional PET imaging agents like 18F-FDG, which primarily target glucose metabolism, this compound provides insights into the tumor microenvironment by highlighting areas of fibrosis and inflammation associated with tumors.

Biological Activity and Mechanisms

FAP is a serine protease that plays a crucial role in tumor progression by promoting tumor-associated fibroblast activity, which contributes to the remodeling of the extracellular matrix. This activity is particularly relevant in:

  • Tumor Microenvironment : FAP expression is significantly elevated in various malignancies, including pancreatic, colorectal, and gastric cancers. Studies have shown that higher FAP expression correlates with worse prognoses and aggressive tumor characteristics .
  • Fibrosis and Inflammation : Beyond oncology, this compound has shown utility in imaging conditions characterized by fibrosis, such as rheumatoid arthritis and pulmonary fibrosis. Elevated uptake of 68Ga-FAPI-04 has been observed in inflamed joints and fibrotic lung tissues .

Imaging Performance

This compound has demonstrated superior performance compared to traditional PET agents:

Study Cancer Type SUVmax (this compound) SUVmax (FDG) Significance
Zhao et al.Nasopharyngeal carcinoma16.1810.11P<0.001P<0.001
Wang et al.Pancreatic cancerHigher detection rateLower detection rateEnhanced sensitivity
Gu et al.Head and neck cancerSUVmax 14.6 ± 4.4Not reportedHigh avidity observed

These findings indicate that this compound not only improves detection rates but also enhances the characterization of tumors compared to FDG-PET.

Case Studies

  • Pancreatic Ductal Adenocarcinoma (PDAC) :
    • A study involving treatment-naïve patients showed that higher uptake of 68Ga-FAPI-04 correlated with aggressive pathological features, including tumor size and differentiation . The study highlighted that SUVmax was an independent prognostic predictor of recurrence-free survival.
  • Rheumatoid Arthritis :
    • In a longitudinal study assessing treatment response in rheumatoid arthritis patients, responders exhibited significantly higher uptake levels of FAPI compared to non-responders at three months post-treatment (CDAI response criteria) . This suggests that this compound may serve as a biomarker for monitoring therapeutic efficacy.
  • Breast Cancer :
    • A limited study on newly diagnosed breast cancer patients indicated that primary tumor uptake was significantly better with this compound than with FDG, correlating positively with pathologic grades .

Clinical Implications

The clinical applications of this compound extend beyond mere imaging:

  • Theranostic Applications : The potential for using FAPI as both a diagnostic and therapeutic agent is being explored, particularly in combination with therapies targeting the tumor microenvironment.
  • Predictive Biomarker : High expression levels of FAP may predict responses to immunotherapy, particularly immune checkpoint inhibitors . This could lead to more personalized treatment strategies based on individual tumor biology.

Q & A

Basic Research Questions

Q. What is the molecular structure of FAPI-4, and how does it influence its function as a FAP inhibitor?

this compound (C₄₀H₅₄F₂N₁₀O₁₀) features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety for chelating radiometals like ⁶⁸Ga or ¹⁸F, enabling its use in PET imaging . The inclusion of fluorine atoms enhances metabolic stability and binding affinity to fibroblast activation protein (FAP), a protease overexpressed in cancer-associated fibroblasts. Structural modifications, such as the substitution of a benzyl group in FAPI-2 with a fluorinated aromatic ring in this compound, improve tumor retention and reduce off-target uptake .

Q. What are the primary research applications of this compound in oncology?

this compound is primarily used as a radiotracer in ⁶⁸Ga-labeled PET/CT imaging to visualize tumors with high FAP expression, such as colorectal, lung, and hepatocellular carcinomas. Its high tumor-to-background ratio (>3.8% ID/g in murine models) enables precise detection of primary tumors, lymph node metastases, and visceral lesions . Comparative studies show superior sensitivity over ¹⁸F-FDG PET/CT in low-glucose-avidity cancers .

Q. What biochemical pathways are modulated by this compound beyond FAP inhibition?

Beyond FAP inhibition, this compound interacts with growth factor receptors and regulates downstream signaling pathways, such as MAPK/ERK, influencing cell proliferation and oxidative stress responses . It also stabilizes redox balance in tumor microenvironments, making it relevant for studying therapy resistance .

Advanced Research Questions

Q. How can researchers optimize the radiochemical synthesis of [⁶⁸Ga]Ga-FAPI-4 for high yield and purity?

Key parameters include:

  • Ligand concentration : 50 µg of this compound ensures >95% radiochemical yield (RCY) .
  • Buffer system : Sodium acetate (pH 4.5–5.0) minimizes radiolysis and stabilizes ⁶⁸Ga labeling .
  • Storage : Lyophilized kits stored at -20°C retain stability for 3 months, while formulated tracers maintain >95% radiochemical purity (RCP) for 2 hours at ambient temperature .

Q. What methodologies validate this compound specificity and binding affinity in preclinical models?

  • In vitro : Competitive binding assays using HT-29 cells (FAP-positive) show ~16.1% ID/10⁶ cells, with blocking studies confirming FAP-specific uptake .
  • In vivo : Biodistribution studies in BALB/c nu/nu mice reveal tumor uptake of 3.8 ± 0.3% ID/g at 1 hour post-injection, correlating with ex vivo autoradiography .

Q. How do this compound derivatives (e.g., FAPI-46, FAPI-74) differ in diagnostic and therapeutic applications?

  • This compound : Used for theranostics due to prolonged tumor retention (>4 hours) .
  • FAPI-74 : A NOTA-based derivative optimized for ¹⁸F-AlF labeling, offering shorter retention (1–2 hours) but comparable diagnostic performance at early time points .
  • FAPI-46 : Exhibits improved tumor-to-organ ratios for potential radioligand therapy .

Q. What statistical approaches are recommended for analyzing biodistribution data from this compound PET/CT studies?

  • SUV metrics : Standardized uptake values (SUVmax, SUVmean) normalized to background (e.g., muscle or blood pool) .
  • Thresholding : Tumor volumes segmented at 40–50% of SUVmax (3× background) improve reproducibility .
  • Validation : Histopathology of biopsied specimens serves as the gold standard for sensitivity/specificity calculations .

Q. How do this compound PET/CT and ¹⁸F-FDG PET/CT compare in detecting malignancies?

  • Advantages of this compound : Higher tumor-to-background contrast in cancers with low glucose metabolism (e.g., sarcomas, pancreatic adenocarcinoma) .
  • Limitations of ¹⁸F-FDG : False positives in inflammatory lesions and lower sensitivity for brain metastases due to high physiological brain uptake .

Q. What are the key considerations for ensuring this compound stability in experimental workflows?

  • Storage : Lyophilized powder at -20°C under inert gas (e.g., argon) prevents degradation .
  • Solubility : Use fresh DMSO aliquots (105 mg/mL) to avoid hydration-induced precipitation .
  • Dosing : Intravenous administration of 30 nmol/mouse in preclinical models ensures consistent tumor uptake .

Q. How does this compound influence radiotherapy planning in clinical research?

this compound PET/CT improves target volume delineation by identifying occult metastases (e.g., mediastinal lymph nodes) and reducing interobserver variability. In esophageal cancer, FAPI-guided plans increased gross tumor volume (GTV) by 23% compared to CT alone .

Eigenschaften

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWDAESAANBIGG-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54F2N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2374782-02-0
Record name DOTA-fapi-04
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOTA-FAPI-04
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7X5DKW7N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methylcyclopentane-1,2,3-trione
4-Methylcyclopentane-1,2,3-trione
FAPI-4
4-Methylcyclopentane-1,2,3-trione
FAPI-4
4-Methylcyclopentane-1,2,3-trione
FAPI-4
4-Methylcyclopentane-1,2,3-trione
4-Methylcyclopentane-1,2,3-trione
FAPI-4
4-Methylcyclopentane-1,2,3-trione
FAPI-4
4-Methylcyclopentane-1,2,3-trione
FAPI-4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.